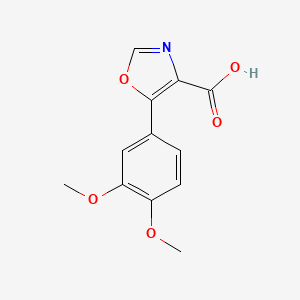

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWIKEPCGCDJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649265 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89205-08-3 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS Number 89205-08-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Oxazole Scaffold in Drug Discovery

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the design of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for engaging with biological targets. Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, combines this valuable heterocycle with a dimethoxyphenyl substituent, a common feature in compounds targeting tubulin polymerization, and a carboxylic acid group, which can serve as a key interaction point with biological receptors or be modified for prodrug strategies.

Physicochemical Properties and Structural Features

While extensive experimental data for this compound is not publicly available, we can infer its general properties based on its structure and data from closely related analogs like 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-07-2).

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₁NO₅ | Based on chemical structure |

| Molecular Weight | 249.22 g/mol | Based on chemical structure |

| Physical Form | Solid | Analogy to similar compounds |

| Melting Point | 147-151 °C | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |

| Boiling Point | ~389 °C at 760 mmHg | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |

| Purity | Typically >95% | Supplier specifications for similar compounds |

| Storage | Store at room temperature | Supplier recommendations for similar compounds |

Synthesis Methodology: A Proposed Route

A robust and scalable synthesis of 4,5-disubstituted oxazoles can be achieved directly from carboxylic acids.[1] This modern approach avoids the need for pre-activation of the carboxylic acid, offering a more streamlined and efficient process. Below is a proposed, detailed protocol for the synthesis of this compound, adapted from established methodologies.[1]

Experimental Protocol: One-Pot Synthesis from 3,4-Dimethoxybenzoic Acid

This protocol describes a plausible one-pot synthesis of the target compound from commercially available starting materials.

Materials:

-

3,4-Dimethoxybenzoic acid

-

Ethyl isocyanoacetate

-

4-(Dimethylamino)pyridine (DMAP)

-

DMAP-Tf (Trifluoromethanesulfonic anhydride complex of DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM (to achieve a 0.1 M concentration of the carboxylic acid).

-

Activation: Stir the mixture at room temperature until all solids dissolve. Add DMAP-Tf (1.3 equiv) and continue stirring for 5 minutes.

-

Oxazole Ring Formation: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

-

Reaction Progression: Heat the mixture in a pre-heated oil bath at 40 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification of Ester Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate by column chromatography on silica gel.

-

Saponification: Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action: An Extrapolative Analysis

Anticancer Potential: Targeting Tubulin Polymerization

A significant body of research has focused on 5-phenyloxazole derivatives as inhibitors of tubulin polymerization.[2] These compounds often act by binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.

The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors, including combretastatin A-4. The structural similarity of this compound to known tubulin inhibitors suggests it may exert its anticancer effects through a similar mechanism.

Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

The oxazole core is also present in various compounds with demonstrated antimicrobial activity. The mechanism of action for antimicrobial oxazoles can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further screening would be necessary to determine if this compound possesses significant antibacterial or antifungal properties.

Structure-Activity Relationship (SAR) Insights

Based on studies of related 5-phenyloxazole-2-carboxylic acid derivatives, several structural features are critical for biological activity, particularly as tubulin polymerization inhibitors.[2]

-

The Phenyl Ring at Position 5: The substitution pattern on this ring is crucial for potency. The 3,4-dimethoxy substitution is known to be favorable for binding to the colchicine site of tubulin.

-

The Carboxylic Acid at Position 4: This group can be a key hydrogen bonding partner with amino acid residues in the target protein. Esterification or amidation of this group could be explored to create prodrugs with altered pharmacokinetic properties or to probe for additional binding interactions.

-

The Oxazole Core: This heterocyclic system provides a rigid scaffold that correctly orients the phenyl and carboxylic acid substituents for optimal interaction with the biological target.

Future Directions and Research Opportunities

This compound represents a promising, yet underexplored, molecule for drug discovery. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

-

In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity. In parallel, its antimicrobial activity against a range of bacterial and fungal strains should be assessed.

-

Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to confirm its effect on tubulin polymerization and the cell cycle.

-

Lead Optimization: A medicinal chemistry program could be initiated to synthesize analogs with modifications to the dimethoxyphenyl ring and the carboxylic acid moiety to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While specific experimental data for this compound is currently limited, a comprehensive analysis of the existing literature on related oxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest a likely role as a tubulin polymerization inhibitor, a well-validated target in oncology. This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.

References

-

Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 2021. Available from: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2023. Available from: [Link]

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Drawing upon extensive data from structurally analogous compounds and established principles of medicinal chemistry, this document will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, offering a roadmap for researchers and drug development professionals.

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2] The title compound, this compound, integrates this "privileged" oxazole scaffold with two other key pharmacophoric features: a 3,4-dimethoxyphenyl moiety and a carboxylic acid group. The dimethoxy substitution on the phenyl ring is a well-established feature in numerous bioactive molecules, often contributing to enhanced target engagement and favorable pharmacokinetic profiles.[3][4] The carboxylic acid functional group provides a handle for salt formation, improving solubility, and can also serve as a key interaction point with biological targets.

Given the established anticancer, anti-inflammatory, and antimicrobial properties of related oxazole and oxadiazole derivatives, it is scientifically sound to hypothesize that this compound will exhibit a similar range of biological effects.[5][6] This guide will now delve into the specific evidence supporting these predictions and outline the necessary steps for experimental verification.

Synthesis of the Core Compound

While a specific synthesis for this compound is not explicitly detailed in the provided literature, a general and efficient method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed.[7] This approach involves the reaction of a carboxylic acid with an isocyanoacetate derivative, facilitated by a triflylpyridinium reagent. A plausible synthetic route is outlined below.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.5 eq) in dichloromethane (DCM), add DMAP-Tf (1.3 eq) and stir for 5 minutes at room temperature.

-

Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture and stir at 40°C for 30 minutes.

-

Upon completion, quench the reaction and purify the resulting ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate by column chromatography.

-

Hydrolyze the ester using a standard saponification procedure (e.g., refluxing with NaOH in ethanol, followed by acidic workup) to yield the final product, this compound.

Anticipated Biological Activities and Mechanisms of Action

Anticancer Potential

The 1,3,4-oxadiazole scaffold, structurally related to the 1,3-oxazole core, is present in numerous compounds with significant anticancer activity.[6][8] Derivatives containing a 3,4-dimethoxyphenyl group have shown notable growth inhibition against various cancer cell lines.[3] For instance, N-(4-Methylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been reported to have anticancer activity.[3] Furthermore, other 5-substituted-1,3,4-oxadiazol-2-amine analogues have demonstrated activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.[3]

Hypothesized Mechanism of Action: The anticancer activity of oxazole and oxadiazole derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or tubulin polymerization.[9][10] Molecular docking studies on similar compounds have suggested potential interactions with the ATP-binding site of cyclin-dependent kinase 2 (CDK2) and the colchicine binding site of tubulin.[9]

Caption: Putative anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties

Numerous derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory activity.[11][12][13] Some of these compounds have shown efficacy comparable to the standard drug indomethacin in carrageenan-induced rat paw edema assays.[11] The presence of a dimethoxyphenyl group has been associated with improved anti-inflammatory effects in some heterocyclic systems.[14]

Hypothesized Mechanism of Action: The anti-inflammatory action of many heterocyclic compounds is mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes, respectively.[1] Another potential mechanism is the inhibition of pro-inflammatory cytokine production.

Caption: Workflow for anti-inflammatory evaluation.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity

The 1,3-oxazole and 1,3,4-oxadiazole cores are found in numerous compounds with potent antimicrobial activity against a range of bacteria and fungi.[5][15][16][17] Specifically, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[16]

Hypothesized Mechanism of Action: The antimicrobial mechanisms of such heterocyclic compounds can be diverse, including inhibition of essential enzymes in microbial metabolic pathways, disruption of cell wall synthesis, or interference with nucleic acid replication.[18] For antifungal activity, inhibition of ergosterol synthesis via targeting the CYP51 enzyme is a common mechanism.[17][19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

The following table summarizes the anticipated biological activities and provides a framework for recording experimental outcomes.

| Biological Activity | Key Structural Analogs | Predicted Potency (Hypothetical) | Experimental Assays |

| Anticancer | 5-Aryl-1,3,4-oxadiazole-2-amines | IC50: 1-20 µM | MTT assay, cell cycle analysis, apoptosis assays |

| Anti-inflammatory | 5-Aryl-1,3,4-oxadiazole-2-thiols | IC50: 5-50 µM | COX/LOX inhibition, cytokine release assays |

| Antimicrobial | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiones | MIC: 10-100 µg/mL | MIC/MBC determination |

Conclusion

This compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. The convergence of a privileged oxazole core with a bioactive dimethoxyphenyl substituent strongly suggests the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental workflows detailed in this guide provide a clear and robust pathway for the validation of these hypotheses. Successful experimental outcomes will pave the way for further preclinical development of this novel chemical entity.

References

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.

- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed.

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH.

- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate.

- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI.

- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Ukrainica Bioorganica Acta - JNAS.

- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry.

- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals.

- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.

- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI.

- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid - Sigma-Aldrich.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central.

- Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI.

- (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - ResearchGate.

- (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate.

- 1,3-Oxazole-4-carboxylic acid - Chem-Impex.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives - ThaiScience.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - NIH.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 11. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Investigational Mechanism of Action of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The compound 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid represents a novel chemical entity with therapeutic potential, predicated on the well-established biological activities of the oxazole scaffold. While the precise mechanism of action for this specific molecule is not yet elucidated in peer-reviewed literature, its structural features—notably the dimethoxyphenyl moiety and the oxazole core—provide a strong foundation for forming data-driven hypotheses. The 3,4-dimethoxyphenyl group is a common feature in compounds with anti-inflammatory and anti-cancer properties, while the oxazole ring is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2]

This guide is structured not as a static report of a known mechanism, but as a dynamic, investigational roadmap. As senior application scientists, our role is to bridge the gap between a promising molecule and its validated biological function. Herein, we will synthesize insights from structurally related compounds to propose likely mechanisms of action and provide detailed, field-proven protocols to systematically test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield clear, interpretable data.

Part 1: Hypothesized Biological Targets and Mechanistic Pathways

Based on extensive analysis of the oxazole and oxadiazole literature, we have identified three high-probability biological targets for this compound. The following sections detail the rationale for each proposed target and the potential downstream cellular consequences of their modulation.

Primary Hypothesis: Inhibition of Tubulin Polymerization

A significant body of evidence points to oxazole-containing compounds as potent inhibitors of tubulin polymerization, acting as antimitotic agents.[3][4][5][6] These compounds often bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a cornerstone of cancer chemotherapy.[6]

The rationale for this hypothesis is strengthened by the fact that many successful tubulin inhibitors feature methoxy-substituted phenyl rings, similar to the 3,4-dimethoxyphenyl group in our compound of interest. These substitutions are known to enhance binding affinity within the colchicine pocket.

Below is a proposed signaling pathway illustrating the downstream effects of tubulin polymerization inhibition.

Caption: Proposed pathway for tubulin polymerization inhibition.

Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

The oxazole and isoxazole scaffolds are also present in compounds known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9] Selective COX-2 inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The presence of the carboxylic acid moiety in the target compound further supports this hypothesis, as this functional group is a common feature of many COX inhibitors, facilitating interaction with the active site of the enzyme.

Tertiary Hypothesis: Inhibition of Papain-Like Protease (PLpro)

Recent research, spurred by the need for novel antiviral agents, has identified oxadiazole and related heterocyclic structures as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[10][11][12] PLpro is essential for viral replication and also plays a role in suppressing the host's innate immune response.[13][14] Inhibition of PLpro could therefore have a dual therapeutic effect: directly hindering viral propagation and restoring antiviral immunity. While this is a more speculative hypothesis, the structural similarity of the oxazole core to other PLpro inhibitors makes it a worthwhile avenue of investigation, particularly in the context of pandemic preparedness.

Part 2: A Proposed Experimental Workflow for Mechanistic Validation

To systematically investigate the proposed mechanisms of action, we recommend a phased approach, beginning with broad screening and progressing to detailed biochemical and cell-based assays. This workflow is designed to efficiently identify the primary biological target and elucidate the compound's mode of action.

Caption: Phased experimental workflow for mechanism of action studies.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the key experiments outlined in our proposed workflow. These protocols are based on established methodologies and include critical steps for ensuring data quality and reproducibility.

Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay monitors the assembly of microtubules by measuring the increase in light scattering (turbidity) at 340 nm.[15][16]

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP solution (100 mM stock)

-

Polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., colchicine or nocodazole)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound, positive control, and vehicle control in polymerization buffer. The final DMSO concentration should not exceed 1-2%.[17]

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, add 10 µL of the diluted test compound or control solutions to triplicate wells.

-

Tubulin Mix Preparation: Prepare a tubulin reaction mix by adding GTP to the polymerization buffer to a final concentration of 1 mM. Then, add tubulin protein to a final concentration of 2-4 mg/mL.[15]

-

Initiation of Polymerization: Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL. Mix gently by pipetting.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[16]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by measuring the change in the maximum rate of polymerization (Vmax) and the final polymer mass. Calculate the IC50 value from a dose-response curve.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.[18][19]

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid (substrate)

-

Test compound dissolved in DMSO

-

Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, and substrates in assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL Test compound, control, or vehicle

-

10 µL COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.[20]

-

Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.

-

Data Acquisition: Immediately read the absorbance at 590-611 nm every minute for 5-10 minutes.[19]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.[21]

Protocol: In Vitro PLpro Inhibition Assay (Fluorescence-Based)

This assay measures the cleavage of a fluorogenic substrate by PLpro.[22][23]

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Fluorogenic substrate (e.g., Ub-AMC or a peptide-based substrate)

-

Test compound dissolved in DMSO

-

Positive control (e.g., GRL0617)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the diluted test compound or control solutions.

-

Enzyme Addition: Add 25 µL of PLpro enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.[24]

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part 4: Data Interpretation and Future Directions

The results from the proposed experimental workflow will provide a clear indication of the primary mechanism of action of this compound.

-

If the compound inhibits tubulin polymerization: Subsequent studies should focus on confirming its interaction with the colchicine binding site (e.g., through competitive binding assays with radiolabeled colchicine), analyzing its effects on the microtubule network in cells via immunofluorescence microscopy, and evaluating its in vivo efficacy in relevant cancer models.[25]

-

If the compound selectively inhibits COX-2: Further investigation into its anti-inflammatory properties in cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) and in vivo models of inflammation (e.g., carrageenan-induced paw edema) would be warranted.[26]

-

If the compound inhibits PLpro: The next steps would involve confirming its antiviral activity in cell-based SARS-CoV-2 infection assays and assessing its selectivity against other proteases to determine its therapeutic window.[22]

The following table summarizes the biological activities of structurally related oxazole and oxadiazole derivatives, providing a benchmark for evaluating the potency of the test compound.

| Compound Class | Target | Reported Activity (IC50) | Reference(s) |

| 2-Methyl-4,5-disubstituted oxazoles | Tubulin Polymerization | 0.35–20.2 nM | [6] |

| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 44.7–48.8 nM | [3] |

| Isoxazole derivatives | COX-2 | 0.55–0.93 µM | [7] |

| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | 0.48–0.89 µM | [26] |

| Naphthalene-based PLpro inhibitors | SARS-CoV PLpro | ~0.44 µM | [11] |

| Phenyl furan/oxazole derivatives | PDE4 | 1.4 µM | [27] |

Conclusion

This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging existing knowledge of the oxazole scaffold and employing a systematic, multi-faceted experimental approach, researchers can efficiently identify the primary biological target, validate its cellular effects, and pave the way for further preclinical and clinical development. The protocols and insights provided herein are designed to empower drug development professionals to unlock the full therapeutic potential of this promising compound.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nano-ntp.com [nano-ntp.com]

- 9. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]

- 12. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SARS-CoV-2 Papain-Like Protease: Structure, Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ubpbio.com [ubpbio.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Potential Biological Targets of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Executive Summary

The this compound molecule represents a confluence of privileged chemical motifs known to interact with a diverse range of biological targets. The oxazole ring is a cornerstone in medicinal chemistry, frequently found in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3,4-dimethoxyphenyl group is a key feature in natural products and synthetic molecules known to modulate microtubule dynamics and interact with neurological pathways, while the carboxylic acid moiety provides a critical anchor for binding to enzyme active sites and receptors.[1][3] This guide synthesizes current knowledge from the scientific literature to propose high-priority potential biological targets for this compound. We will dissect the molecule's structure-activity relationships, delineate the most probable target classes, and provide robust, step-by-step experimental workflows for target identification and validation. The objective is to furnish drug discovery professionals with a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this promising scaffold.

Introduction: A Scaffold of Therapeutic Promise

The field of medicinal chemistry is driven by the identification of novel small molecules that can modulate biological pathways with high efficacy and specificity. The compound this compound is a synthetic molecule built upon the oxazole heterocyclic core. Oxazole-containing structures are integral to numerous pharmaceuticals, demonstrating a wide array of pharmacological effects.[1] Their utility stems from their ability to serve as bioisosteres of other heterocycles like thiazoles and imidazoles and to engage with enzymes and receptors through various non-covalent interactions.[2][4] This guide provides a systematic evaluation of the compound's constituent parts to logically deduce its most likely biological targets and outlines a practical, field-proven strategy for their experimental validation.

Analysis of Structural Moieties & Predicted Biological Activity

A molecule's biological activity is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. By deconstructing this compound, we can infer its potential interactions based on the known pharmacology of each component.

-

2.1 The 1,3-Oxazole Core: This five-membered aromatic heterocycle is considered a "privileged scaffold." Its presence is associated with a multitude of biological activities, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions, making it a versatile pharmacophore for engaging with biological macromolecules.[4]

-

2.2 The 3,4-Dimethoxyphenyl Moiety: This substituent is a crucial pharmacophore found in numerous bioactive compounds. Its presence is strongly associated with anticancer activity, particularly through the inhibition of tubulin polymerization, a mechanism shared by natural products like colchicine.[3] Furthermore, this dimethoxy substitution pattern is a hallmark of certain classes of phenethylamines that interact with monoaminergic systems in the central nervous system, suggesting a potential for neurological activity.[5][6]

-

2.3 The Carboxylic Acid Group: The carboxylate at position 4 is a potent interacting group. It is ionizable at physiological pH, allowing it to form strong salt bridges and hydrogen bonds with basic residues (e.g., lysine, arginine) in protein binding pockets. This feature is exemplified in the drug oxaprozin, where the carboxylic acid group forms a key salt bridge with its target.[1] This moiety is critical for anchoring the ligand to its target and often dictates binding affinity and selectivity.

High-Priority Potential Biological Target Classes

Based on the structural analysis, we can prioritize several classes of proteins as potential targets for investigation. The following sections outline these target classes, the rationale for their selection, and the potential therapeutic implications.

Caption: High-priority potential biological target classes.

Oncology Targets

The oxazole scaffold is frequently associated with potent anticancer activity.[7]

-

3.1.1 Microtubule Dynamics: Tubulin Polymerization

-

Rationale: Compounds bearing dimethoxy phenyl (DMP) and trimethoxy phenyl (TMP) rings are known for their cytotoxic potency and promising tubulin polymerization inhibition activities.[3] The 3,4-dimethoxyphenyl moiety of the query compound strongly suggests a potential interaction with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Therapeutic Implication: Tubulin inhibitors are a cornerstone of cancer chemotherapy.

-

-

3.1.2 Cell Cycle Regulation: Cyclin-Dependent Kinases (CDKs)

-

Rationale: A molecular docking study of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, a structurally related class, identified a possible interaction with the ATP-binding site of CDK2.[8] Given the structural similarity, evaluating the inhibitory potential against various CDKs is a logical step.

-

Therapeutic Implication: CDK inhibitors are an established class of drugs for treating hormone-receptor-positive breast cancers.

-

-

3.1.3 Signal Transduction Pathways

-

Rationale: Oxazole derivatives have been shown to inhibit various protein kinases and signaling pathways critical for tumor growth and survival, such as STAT3.[7][9] These pathways are often dysregulated in cancer, promoting proliferation and angiogenesis.

-

Therapeutic Implication: Kinase inhibitors represent one of the largest and most successful classes of targeted cancer therapies.

-

Inflammatory Pathway Targets

Chronic inflammation is a key driver of numerous human diseases. The anti-inflammatory properties of oxazoles are well-documented.[1][2]

-

3.2.1 Phosphodiesterase 4 (PDE4)

-

Rationale: A study on a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives identified potent PDE4 inhibitors.[10] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibition of PDE4 elevates cAMP levels, leading to a broad anti-inflammatory effect. The authors noted that a methoxy group on the phenyl ring was beneficial for activity, making the dimethoxy substitution on our compound of interest highly relevant.[10]

-

Therapeutic Implication: PDE4 inhibitors are approved for treating psoriasis, psoriatic arthritis, and COPD.

-

-

3.2.2 Cyclooxygenase (COX) Enzymes

-

Rationale: Related oxazolone structures are known to selectively inhibit COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[1]

-

Therapeutic Implication: COX inhibitors (NSAIDs) are widely used to treat pain and inflammation.

-

Central Nervous System (CNS) Targets

-

3.3.1 Serotonin (5-HT) Receptors

-

Rationale: The 2,5-dimethoxyphenethylamine scaffold is the basis for a class of potent hallucinogens that act as agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[6][11][12] While the overall structure of our compound is different, the presence of the dimethoxyphenyl moiety warrants an investigation into its binding affinity for these receptors. This represents a more exploratory but scientifically grounded avenue of research.

-

Therapeutic Implication: Modulators of the serotonergic system are used to treat a wide range of psychiatric disorders, including depression and anxiety.

-

Integrated Experimental Workflow for Target Identification and Validation

A tiered, systematic approach is essential for efficiently identifying and validating the biological targets of a novel compound. The causality behind this workflow is to move from broad, high-throughput screening to specific, mechanistic assays.

Caption: Tiered experimental workflow for target validation.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. It is a gold-standard biochemical assay for identifying agents that disrupt microtubule dynamics.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that intercalates into microtubules. Inhibitors will suppress this increase, while enhancers will accelerate it.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in GTB on ice to a final concentration of 3 mg/mL.

-

Prepare a 10 mM stock of the test compound in 100% DMSO. Create serial dilutions in DMSO.

-

Prepare positive (Paclitaxel, polymerization enhancer; Colchicine, polymerization inhibitor) and negative (DMSO) controls.

-

Prepare Assay Buffer: GTB supplemented with 1 mM GTP and 10% glycerol.

-

-

Assay Execution:

-

Pipette 5 µL of test compound dilutions or controls into a pre-warmed (37°C) 96-well, black, clear-bottom plate.

-

Add 50 µL of the 3 mg/mL tubulin solution to each well.

-

Initiate the reaction by adding 50 µL of warm Assay Buffer containing 10 µM DAPI to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Calculate the rate of polymerization (Vmax) from the linear phase of the curve.

-

Determine the IC₅₀ value (concentration causing 50% inhibition of polymerization) by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

-

Protocol: PDE4 Enzyme Inhibition Assay

This biochemical assay quantifies the ability of the compound to inhibit the enzymatic activity of a specific PDE isoform.

Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP is quantified using a competitive immunoassay format (ELISA).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Dilute recombinant human PDE4B enzyme in Assay Buffer to the desired concentration (e.g., 0.2 units/mL).

-

Prepare a 10 mM stock of the test compound in 100% DMSO. Create serial dilutions.

-

Prepare positive control (Rolipram, a known PDE4 inhibitor) and negative control (DMSO).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add 25 µL of test compound dilutions or controls.

-

Add 25 µL of the diluted PDE4B enzyme solution to each well.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of 2 µM cAMP (substrate) prepared in Assay Buffer.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 25 µL of 0.1 M HCl.

-

-

cAMP Quantification (ELISA):

-

Follow the manufacturer's protocol for a commercially available cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems). This typically involves transferring the reaction mixture to an antibody-coated plate, adding a cAMP-HRP conjugate, incubating, washing, and adding a substrate for colorimetric detection.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of PDE4 activity remaining for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol: Cell-Based Viability Assay (MTT)

This is a fundamental assay to determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HepG2 [liver], A549 [lung], MCF-7 [breast]) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (DMSO vehicle, untreated).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

-

Data Interpretation & Future Directions

The results from the proposed experiments will provide a clear path forward.

| Potential Outcome | Interpretation | Next Steps |

| Low µM IC₅₀ in Tubulin Assay & GI₅₀ in Cancer Cells | Strong evidence for tubulin polymerization as the primary anticancer mechanism. | Perform cell cycle analysis to confirm G2/M arrest. Conduct immunofluorescence microscopy to visualize microtubule disruption. |

| nM to low µM IC₅₀ in PDE4 Assay | The compound is a potent PDE4 inhibitor. | Test for selectivity against other PDE families (PDE1, PDE2, PDE3, PDE5). Measure downstream effects on cellular cAMP levels in inflammatory cells (e.g., PBMCs). |

| High Affinity (nM Kᵢ) in 5-HT Receptor Binding Assay | The compound directly binds to one or more serotonin receptor subtypes. | Perform functional assays (e.g., calcium mobilization, IP-1 accumulation) to determine if the compound is an agonist, antagonist, or inverse agonist. |

| No significant activity in any primary assay | The prioritized targets are incorrect. | Re-evaluate the scaffold. Perform a broader, unbiased screen (e.g., phenotypic screen with high-content imaging) to generate new hypotheses. |

Conclusion

This compound is a molecule designed with intent, incorporating pharmacophores with well-established roles in modulating key biological pathways. Based on a rigorous analysis of its chemical structure and the extensive literature on related compounds, the most promising therapeutic avenues for investigation are in oncology (via tubulin polymerization inhibition) and inflammation (via PDE4 inhibition). The experimental workflows detailed in this guide provide a clear, logical, and resource-efficient strategy to test these primary hypotheses. Successful validation of these targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models, ultimately unlocking the full therapeutic potential of this promising chemical scaffold.

References

- (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Singh, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Priyanka, et al. (2024).

- (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.

- (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- (2025). An In-depth Technical Guide on the Potential Biological Targets of 3,4-Dimethoxy-beta-methylphenethylamine. Benchchem.

- Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry.

- Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.

- Luethi, D., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.

- Glatfelter, G. C., et al. (2018). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology.

- Poczta, A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ijmpr.in [ijmpr.in]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid: Structure Elucidation for the Modern Laboratory

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the structural components of the molecule, this guide provides a robust framework for the interpretation of its spectral characteristics, empowering researchers to confidently identify and characterize this and structurally related compounds. Detailed experimental protocols, data interpretation, and visual aids are included to ensure both scientific integrity and practical applicability in a laboratory setting.

Introduction

This compound is a multifaceted organic molecule that holds significant interest for medicinal chemistry and materials science. Its structure, which incorporates a substituted aromatic ring, a five-membered oxazole heterocycle, and a carboxylic acid functional group, suggests a potential for diverse biological activities and unique physicochemical properties. Accurate and unambiguous structural confirmation is the cornerstone of any scientific investigation involving novel compounds. This guide serves as an authoritative reference for the spectroscopic characterization of this molecule, providing a detailed roadmap for its identification and analysis.

The following sections will delve into the predicted Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data for this compound. Each section will provide a thorough explanation of the expected spectral features, grounded in the fundamental principles of each technique and supported by data from analogous structures.

I. Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key structural motifs: the 3,4-dimethoxyphenyl group, the 1,3-oxazole ring, and a carboxylic acid substituent at the 4-position of the oxazole.

Figure 1. Chemical structure of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, we can predict the molecular ion peak and key fragmentation patterns that would be observed.

A. Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar, acidic molecule, likely in negative ion mode to deprotonate the carboxylic acid.

-

Analysis: The ionized sample is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion and its fragments.

B. Predicted Mass Spectrum:

| m/z (Predicted) | Ion Formula | Interpretation |

| 249.0637 | [M]⁺ | Molecular Ion |

| 248.0564 | [M-H]⁻ | Deprotonated Molecular Ion (likely base peak in ESI-) |

| 204.0660 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 176.0711 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide from the oxazole ring |

| 135.0446 | [C₈H₇O₂]⁺ | Fragment corresponding to the 3,4-dimethoxybenzoyl cation |

C. Fragmentation Pathway:

The fragmentation of this compound is expected to initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.[1][2] This would be followed by the characteristic cleavage of the oxazole ring.

Figure 2. Predicted major fragmentation pathway for the target molecule.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

B. Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy |

| 1725-1700 | C=O stretch | Carboxylic Acid |

| 1610, 1520, 1450 | C=C stretch | Aromatic Ring |

| ~1600 | C=N stretch | Oxazole Ring |

| 1260, 1030 | C-O stretch | Aryl ethers & Oxazole |

C. Interpretation:

The IR spectrum will be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][4] A strong, sharp peak around 1710 cm⁻¹ will indicate the C=O stretch of the conjugated carboxylic acid.[3][4] The presence of the aromatic ring and the oxazole will be confirmed by C=C and C=N stretching vibrations in the 1610-1450 cm⁻¹ region. The C-O stretching of the two methoxy groups and the oxazole ring will appear as strong bands in the fingerprint region (1300-1000 cm⁻¹).

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

A. Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm assignments.

B. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 13.0 - 12.0 | br s | 1H | COOH |

| 8.35 | s | 1H | H-2 (oxazole) |

| 7.5 - 7.3 | m | 3H | Ar-H |

| 3.85 | s | 3H | OCH₃ |

| 3.80 | s | 3H | OCH₃ |

C. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 165.0 | COOH |

| 155.0 | C-5 (oxazole) |

| 150.0 | C-Ar (C-O) |

| 149.0 | C-Ar (C-O) |

| 140.0 | C-2 (oxazole) |

| 135.0 | C-4 (oxazole) |

| 122.0 | C-Ar (C-H) |

| 120.0 | C-Ar (C-C) |

| 112.0 | C-Ar (C-H) |

| 111.0 | C-Ar (C-H) |

| 56.0 | OCH₃ |

| 55.8 | OCH₃ |

D. Interpretation and Rationale:

-

¹H NMR: The most downfield signal will be the broad singlet for the carboxylic acid proton, typically above 12 ppm in DMSO-d₆. The singlet at a significantly downfield chemical shift (around 8.35 ppm) is characteristic of the proton at the C-2 position of the oxazole ring, which is deshielded by the adjacent nitrogen and oxygen atoms. The aromatic protons of the 3,4-dimethoxyphenyl group will appear as a complex multiplet between 7.3 and 7.5 ppm. The two methoxy groups will give rise to two distinct singlets around 3.8 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165 ppm. The carbons of the oxazole ring will resonate in the 135-155 ppm region. The two aromatic carbons attached to the methoxy groups will be deshielded and appear around 150 ppm, while the other aromatic carbons will be found in the 110-125 ppm range. The two methoxy carbons will have characteristic signals around 56 ppm.

Figure 3. A typical workflow for NMR-based structural elucidation.

V. Conclusion

This technical guide provides a detailed and predictive overview of the key spectroscopic data for this compound. By understanding the expected Mass Spectrometry, IR, and NMR spectral features, researchers can confidently identify this compound, assess its purity, and proceed with further investigations into its potential applications. The provided protocols and interpretations serve as a practical resource for the modern chemistry laboratory, ensuring the integrity and accuracy of experimental results.

VI. References

-

JoVE. (2026, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE.

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

-

Kovbasyuk, L. A., & Gutsul, R. M. (2021). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 88(4), 754-761.

-

PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Brovarets, V. S., Vydzhak, R. N., & Drach, B. S. (2012). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of General Chemistry, 82(8), 1337-1345.

-

Patel, K., & Shaikh, M. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information.

-

Marek, R., & Lyčka, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 835-844.

-

SpectraBase. (n.d.). 3,4-Dichloro-3',4'-dimethoxybiphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0294310). Retrieved from [Link]

-

LibreTexts. (2021, August 15). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Toppr. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Retrieved from [Link]

-

Acta Chimica Slovenica. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. 56(2), 362-368.

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Retrieved from [Link]

-

ACS Publications. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

-

National Institutes of Health. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][3]oxazine. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

JoVE. (2026, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE.

-

PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC …. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. 12(4), 5183-5196.

-

LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid across a range of pharmaceutically relevant solvents. In the absence of established public data for this specific molecule, this document outlines the fundamental principles of solubility, details the gold-standard experimental methodologies for its determination, and explains the critical physicochemical parameters that influence this key property. The guide emphasizes the "shake-flask" method for determining thermodynamic equilibrium solubility, providing a detailed, step-by-step protocol. Furthermore, it underscores the importance of a systematic approach to solvent selection and data interpretation to support preclinical development and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, an understanding of its solubility profile is paramount. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1] Conversely, its solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms.

This guide will focus on establishing a robust methodology for characterizing the solubility of this compound, a compound of interest due to the prevalence of the oxazole motif in medicinal chemistry. The principles and protocols detailed herein are designed to provide a scientifically rigorous foundation for its preclinical assessment.

Understanding the Physicochemical Landscape

Before embarking on experimental solubility determination, it is crucial to understand the inherent properties of this compound that will govern its behavior.

-

Structure and Polarity : The molecule possesses a moderately polar oxazole ring, a carboxylic acid group capable of hydrogen bonding and ionization, and a dimethoxy-substituted phenyl ring which contributes to its lipophilicity. The interplay of these features will dictate its affinity for different types of solvents. The polarity of organic molecules is a balance of their non-polar and polar regions.

-

Ionization (pKa) : The carboxylic acid moiety is acidic and will ionize in response to changes in pH. The solubility of an ionizable compound is significantly influenced by the pH of the solvent.[2] The solubility of an acid tends to increase at a pH above its pKa.[2]

-

Solid-State Properties : The crystalline form (polymorph) or amorphous nature of the solid compound can significantly impact its measured solubility.[3] It is essential to characterize the solid form being used for solubility studies.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[4]

-

Polar Solvents (e.g., Water, Ethanol, Methanol) : These solvents are expected to interact favorably with the polar functionalities of the molecule, particularly the carboxylic acid and the oxazole ring, through hydrogen bonding and dipole-dipole interactions.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents can accept hydrogen bonds and have strong dipoles, which should allow for good solvation of the compound. DMSO is often used to create stock solutions for in vitro assays.[1][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : The large, relatively nonpolar dimethoxyphenyl group may confer some solubility in these solvents, but the polar carboxylic acid and oxazole groups will likely limit it.